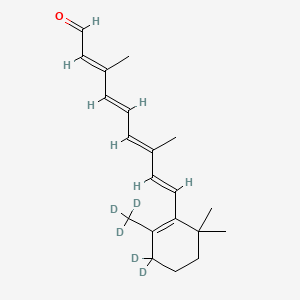

all-trans-Retinal-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

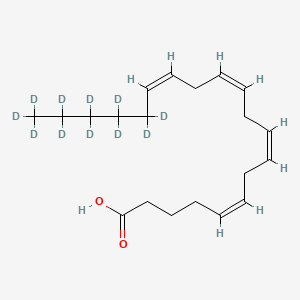

All-trans-Retinal-d5, also known as (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenal , is a derivative of Vitamin A . It is a stable isotope labelled compound with a molecular formula of C20H23D5O and a molecular weight of 289.47 .

Synthesis Analysis

All-trans retinal is converted to retinoic acid in vivo by the action of retinal dehydrogenase . This conversion involves several enzymatic steps .

Molecular Structure Analysis

The molecular structure of all-trans-Retinal-d5 consists of seven transmembrane α-helices, with the amino terminus on the outside of the cell membrane, and the carboxy terminus inside the cell . Retinal is attached to an evolutionarily conserved lysine amino-acid residue .

Chemical Reactions Analysis

Retinol is converted, through several enzymatic steps, into its active derivatives . Retinol is oxidized once to generate retinal and twice to generate retinoic acid . For the generation of the 9-cis- or 11-cis-retinoids, an isomerization reaction takes place prior to the first oxidation .

Physical And Chemical Properties Analysis

All-trans-Retinal-d5 has a molecular formula of C20H23D5O and a molecular weight of 289.47 . More detailed physical and chemical properties may be found in its Material Safety Data Sheet .

Scientific Research Applications

Role in Retinal Dystrophies : Mutations in genes encoding enzymes that process vitamin A derivatives like all-trans retinol are linked to early-onset severe retinal dystrophy, highlighting the importance of vitamin A metabolism in retinal health (Thompson et al., 2001).

Photoreceptor Health : The chromophore of visual pigments, 11-cis retinal, derived from vitamin A, is vital for vision. Defects in the enzymes involved in its production can lead to hereditary retinal diseases (Yamamoto et al., 1999).

In Drosophila Vision : In the Drosophila visual system, all-trans-retinal plays a crucial role in rhodopsin formation. This highlights the importance of retinoid-binding proteins in vision (Wang & Montell, 2005).

In Visual Cycle Enzymes : The enzymes involved in the visual cycle, such as acyltransferases and dehydrogenases, are crucial for the conversion of all-trans-retinal back to 11-cis-retinal, essential for continuous vision (Kiser et al., 2012).

In Leber Congenital Amaurosis : Research shows that pharmacological intervention with compounds that interact with all-trans-retinal can preserve visual function in mouse models of Leber Congenital Amaurosis (Van Hooser et al., 2002).

Retinal Degeneration Prevention : Studies have identified drug candidates that can sequester toxic all-trans-retinal, offering potential therapeutic avenues for preventing light-induced retinal degeneration (Zhang et al., 2015).

In Retinoid Cycle Enzymes : Retinoid cycle enzymes, particularly those involved in all-trans-retinal clearance, play protective roles in the retina by reducing the production of toxic by-products (Maeda et al., 2009).

Mechanism of Action

All-trans retinal is converted to retinoic acid in vivo by the action of retinal dehydrogenase . Retinoic acid is a ligand for both the retinoic acid receptor (RAR) and the retinoid X receptor (RXR) that act as transcription factors to regulate the growth and differentiation of normal and malignant cells .

Future Directions

properties

IUPAC Name |

(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-LHAZDGMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

all-trans-Retinal-d5 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)

![Cyclopropanemethanol, 1-ethoxy-alpha-[(trimethylsilyl)ethynyl]- (9CI)](/img/no-structure.png)

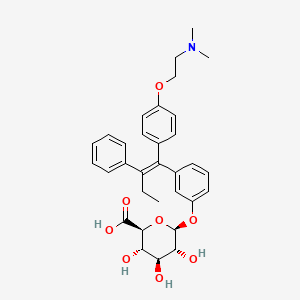

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)